molecular formula C9H8F2O3 B2554371 3-(Difluoromethoxy)-4-methylbenzoic acid CAS No. 1249751-97-0

3-(Difluoromethoxy)-4-methylbenzoic acid

Cat. No.: B2554371
CAS No.: 1249751-97-0
M. Wt: 202.157
InChI Key: JMFLMTHEUHPHGJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.157. The purity is usually 95%.
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Scientific Research Applications

Electrochemistry and Ionic Liquids

The electrochemical behavior of ionic liquids containing fluorinated compounds, like 3-(Difluoromethoxy)-4-methylbenzoic acid, has been extensively studied. For instance, research has shown that certain fluorinated ionic liquids can undergo electrochemical transformations, yielding various products at the anode and cathode, which can be pivotal for applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).

Polymer Science

The fluorine substituents in compounds like this compound influence the polymerization process and the properties of the resulting polymers. A study demonstrated that perfluoro-2-methylene-1,3-dioxolane, a related compound, could be polymerized to produce materials with exceptional chemical resistance and thermal stability, beneficial for creating durable and high-performance polymeric materials (Y. Okamoto et al., 2007).

Liquid Crystals

The orientation of fluorine atoms significantly affects the optical properties of liquid crystals, which is essential for the development of displays and optical devices. Investigations into difluorophenylazophenyl benzoates, compounds with structural similarities to this compound, have revealed their potential in creating materials with desirable phase transitions and optical characteristics (A. A. Zaki et al., 2018).

Organic Synthesis

In organic synthesis, the difluoromethylation process, which involves compounds like this compound, is crucial for introducing fluorine atoms into molecules, significantly affecting their chemical properties and biological activity. A practical difluoromethylation protocol has been developed, demonstrating the compound's utility in synthesizing fluorinated molecules safely and efficiently (Jeffrey B. Sperry & Karen Sutherland, 2011).

Chemical Sensors

Fluorinated compounds, including this compound, play a significant role in the development of chemical sensors due to their unique electronic and structural properties. The fluorine magnetic resonance studies of fluorine-substituted benzoyl chymotrypsins have provided insights into the interaction mechanisms of fluorinated molecules with biological targets, which can be applied in designing sensitive and selective sensors (J. W. Amshey & M. L. Bender, 1983).

Safety and Hazards

The safety data sheet for a related compound, 3-(Difluoromethoxy)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

While specific future directions for “3-(Difluoromethoxy)-4-methylbenzoic acid” are not available in the retrieved data, research into related compounds suggests potential applications in the treatment of conditions such as pulmonary fibrosis .

Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .

Properties

IUPAC Name

3-(difluoromethoxy)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLMTHEUHPHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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